Sacubitril-d4

Description

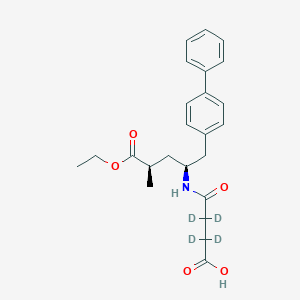

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetradeuterio-4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1/i13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNXFZCZUAOOQC-JCZLLWNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)OCC)C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Sacubitril-d4: Properties, Structure, and Bioanalytical Applications

Introduction

Sacubitril, a neprilysin inhibitor, is a cornerstone in the management of heart failure. Administered as a prodrug, it is rapidly metabolized to its active form, sacubitrilat (LBQ657)[1][2]. To understand its pharmacokinetic and metabolic profile, researchers require highly accurate and precise bioanalytical methods. Sacubitril-d4, a stable isotope-labeled analog of sacubitril, serves as an indispensable tool in this endeavor.[3] This guide provides an in-depth examination of the chemical properties, structure, and critical applications of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is a deuterated form of Sacubitril where four hydrogen atoms on the succinate moiety have been replaced by deuterium.[3][4] This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification.[3][5]

Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | 4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic-2,2,3,3-d4 acid | [6] |

| CAS Number | 1884269-07-1 | [3][4][6] |

| Molecular Formula | C₂₄H₂₅D₄NO₅ | [6] |

| Molecular Weight | ~415.52 g/mol | [4][6][7] |

| Appearance | White to Off-White Solid/Gel | [5][8] |

| Purity | >95% (HPLC) | [4] |

| Solubility | Slightly soluble in DMSO, Methanol, and Chloroform | [9] |

| Storage | Recommended storage at +4°C or -20°C, sealed away from moisture | [4][5][9] |

The structural difference between Sacubitril and its deuterated analog is subtle but critical for its function as an internal standard. The four deuterium atoms are located on the succinic acid portion of the molecule.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsm.com [ijpsm.com]

- 3. veeprho.com [veeprho.com]

- 4. This compound | CAS 1884269-07-1 | LGC Standards [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS No- 1884269-07-1 | NA [chemicea.com]

- 7. This compound | C24H29NO5 | CID 129010205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Sacubitril - D4 | 1884269-07-1 [amp.chemicalbook.com]

An In-depth Technical Guide on the Synthesis and Isotopic Labeling of Sacubitril-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Sacubitril and the strategic incorporation of deuterium isotopes to produce Sacubitril-d4. As the landscape of pharmaceutical development increasingly relies on isotopically labeled compounds for pharmacokinetic and metabolic studies, a thorough understanding of their synthesis is paramount.[1][2][3][4] This document details established synthetic routes to Sacubitril, explains the rationale behind isotopic labeling, provides detailed protocols for the synthesis of this compound, and outlines the analytical techniques essential for its characterization. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently approach the synthesis and application of deuterated Sacubitril.

Introduction: The Significance of Isotopic Labeling in Pharmaceutical Research

Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by one of its isotopes.[2] In pharmaceutical research and development, stable isotopes, particularly deuterium (²H or D), have become indispensable tools.[1][5] The substitution of hydrogen with deuterium, a non-radioactive and stable isotope, offers several advantages.[1][2] While the physicochemical properties of the molecule remain largely unchanged, the increased mass can be readily detected by mass spectrometry (MS) and distinguished by nuclear magnetic resonance (NMR) spectroscopy.[2][6]

Deuterated compounds, such as this compound, serve as ideal internal standards in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][5][7] Their use helps to correct for variability in sample preparation and instrument response, leading to enhanced accuracy and precision in pharmacokinetic, pharmacodynamic, and toxicological studies.[5][7] Furthermore, the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can slow down metabolism at the site of deuteration, offering a strategy to improve a drug's metabolic stability and pharmacokinetic profile.[1]

Sacubitril is a neprilysin inhibitor used in combination with the angiotensin receptor blocker valsartan for the treatment of heart failure.[8] It is a prodrug that is rapidly converted to its active metabolite, Sacubitrilat (LBQ657), by esterases.[8] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Sacubitril and Sacubitrilat is crucial for optimizing its therapeutic efficacy and safety.[3] this compound, as a stable isotope-labeled internal standard, is a cornerstone for the robust bioanalytical methods required for these critical studies.[7]

Synthetic Pathways to Sacubitril

Several synthetic routes to Sacubitril have been developed, often focusing on the efficient and stereoselective construction of its two chiral centers.[9][10] A common industrial-scale synthesis begins with the formation of a key biphenyl intermediate.

Industrial Scale Synthesis Overview

A widely adopted industrial synthesis involves several key transformations to construct the Sacubitril molecule.[8][11] The synthesis typically commences with a Grignard reaction, followed by a series of stereoselective steps to introduce the two chiral centers. Key reactions in this pathway include a Mitsunobu reaction, oxidation, a Wittig reaction, and an asymmetric hydrogenation.[8][11]

The general synthetic strategy can be visualized as follows:

Caption: Industrial Synthesis of Sacubitril.

Synthesis of this compound: Strategies for Isotopic Labeling

The synthesis of this compound requires the strategic introduction of four deuterium atoms into the molecule. The position of the deuterium labels is critical and is often chosen to be at a metabolically stable position to prevent in vivo H/D exchange. A common location for deuteration in Sacubitril is the succinyl moiety.

A plausible synthetic route to this compound involves the use of deuterated succinic anhydride in the final step of the synthesis.

Retrosynthetic Analysis for this compound

A retrosynthetic approach for this compound reveals the key deuterated starting material:

Caption: Retrosynthesis of this compound.

Experimental Protocol for the Synthesis of this compound

This protocol outlines the final step in the synthesis of this compound, starting from the key amine intermediate.

Step 1: Preparation of the Amine Intermediate

The synthesis of the crucial amine intermediate, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester, is achieved through established multi-step synthetic routes as described in the literature.[8][11]

Step 2: Acylation with Succinic-d4 Anhydride

-

Dissolve the amine intermediate hydrochloride salt in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride and liberate the free amine.

-

To this solution, add a stoichiometric amount of succinic-d4 anhydride.

-

Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, the reaction mixture is typically worked up by washing with a dilute aqueous acid (e.g., 1N HCl) to remove excess base, followed by a wash with brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Analytical Characterization of this compound

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the chemical purity of this compound.[12] A reversed-phase HPLC method is typically employed.

Table 1: Typical HPLC Parameters for this compound Purity Analysis

| Parameter | Condition |

| Column | C18 column (e.g., 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase | A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specified wavelength (e.g., 224 nm or 254 nm) |

| Injection Volume | 10 µL |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of this compound and determining its isotopic enrichment.[12] High-resolution mass spectrometry (HRMS) provides an accurate mass measurement.

The identity is confirmed by comparing the measured mass-to-charge ratio (m/z) with the theoretical m/z of the deuterated compound.[12] The isotopic enrichment is determined by analyzing the distribution of the isotopic peaks.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and confirming the position of the deuterium labels.[12]

-

¹H NMR: The ¹H NMR spectrum of this compound will be consistent with the structure of Sacubitril, but the signals corresponding to the protons on the succinyl moiety will be absent or significantly reduced in intensity.[12][13]

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms, but the signals for the deuterated carbons may be broadened or show a characteristic triplet splitting pattern due to C-D coupling.

-

²H NMR: A ²H NMR spectrum can be acquired to directly observe the deuterium signals, confirming their presence and location.

Table 2: Summary of Analytical Techniques for this compound Characterization

| Technique | Purpose | Key Information Obtained |

| HPLC | Purity Assessment | Chemical purity, presence of impurities |

| MS | Identity Confirmation & Isotopic Enrichment | Molecular weight, isotopic distribution |

| ¹H NMR | Structural Elucidation | Confirmation of overall structure, absence of specific proton signals |

| ¹³C NMR | Structural Elucidation | Confirmation of carbon framework, observation of C-D coupling |

| ²H NMR | Direct Detection of Deuterium | Confirmation of deuterium incorporation |

Conclusion

The synthesis of this compound is a critical process that enables advanced pharmaceutical research and development. By strategically incorporating deuterium atoms, a valuable internal standard is created for highly accurate and precise bioanalytical methods. This guide has provided an in-depth overview of the synthetic pathways to Sacubitril, a detailed protocol for the preparation of this compound, and the essential analytical techniques for its characterization. The methodologies and insights presented herein are intended to serve as a valuable resource for scientists and researchers in the field, facilitating the successful synthesis and application of this important isotopically labeled compound.

References

- McMurray JJ, Packer M, Desai AS, et al. Angiotensin-neprilysin inhibition versus enalapril in heart failure. The New England Journal of Medicine. 2014.

-

Catalysis Science & Technology. Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades. Available at: [Link]

-

Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Available at: [Link]

-

ResearchGate. Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril. Available at: [Link]

- Google Patents. Synthesis method of Sacubitril valsartan sodium LCZ696.

-

ResearchGate. Completion of Sacubitril Synthesis. Available at: [Link]

-

Cerno Bioscience. Isotope Labeling. Available at: [Link]

-

Bioscientia. Deuterated Drugs. Available at: [Link]

-

Lewis Kay's group at the University of Toronto. New developments in isotope labeling strategies for protein solution NMR spectroscopy. Available at: [Link]

-

BioPharm International. Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. Available at: [Link]

-

Chemical Reviews. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Available at: [Link]

- Google Patents. Deuterated sacubitril.

-

Novel Crystal Forms of Entresto: A Supramolecular Complex of Trisodium Sacubitril Valsartan Hemi-pentahydrate. Available at: [Link]

-

New Drug Approvals. Sacubitril. Available at: [Link]

-

PubMed. Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Available at: [Link]

-

Department of Drug Administration, Nepal. Analytical profile of Sacubitril and Valsartan Tablets. Available at: [Link]

- Google Patents. Process for the preparation of a dual-acting angiotensin receptor-neprilysin inhibitor compound.

-

European Commission. Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. Available at: [Link]

-

ResearchGate. Previous and our work on the synthesis of sacubitril. Available at: [Link]

-

Neuroquantology. Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Val. Available at: [Link]

-

ResearchGate. Synthesis of Valsartan as drug for the treatment of hypertension. Available at: [Link]

-

PubMed. Synthesis of valsartan via decarboxylative biaryl coupling. Available at: [Link]

-

Oriental Journal of Chemistry. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review. Available at: [Link]

-

ResearchGate. Isotopic Labeling of Metabolites in Drug Discovery Applications. Available at: [Link]

-

Multistep synthesis of a valsartan precursor in continuous flow. Available at: [Link]

-

Metabolic Solutions. Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available at: [Link]

-

ResearchGate. Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Available at: [Link]

-

Eurisotop. Stable Isotope-Labeled Products For Metabolic Research. Available at: [Link]

-

SACUBITRIL / VALSARTAN (ENTRESTO): A REVIEW ON DEVELOPMENT OF ANALYTICAL METHODS AND ITS ASSESSMENT IN PURE, BULK FORMULATION, B. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. metsol.com [metsol.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bioscientia.de [bioscientia.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sacubitril - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of a Precursor to Sacubitril Using Enabling Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sacubitril synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

Sacubitril-d4: A Technical Guide for Researchers in Drug Development

This guide provides an in-depth technical overview of Sacubitril-d4, a deuterated analog of the neprilysin inhibitor Sacubitril. Designed for researchers, scientists, and drug development professionals, this document details the essential chemical properties, synthesis, and critical applications of this compound, with a focus on its role as an internal standard in high-precision bioanalytical assays.

Core Compound Identification and Properties

This compound is the stable isotope-labeled form of Sacubitril, where four hydrogen atoms on the succinic acid moiety have been replaced with deuterium. This isotopic substitution makes it an indispensable tool in pharmacokinetic and metabolic studies of Sacubitril, which is a component of the heart failure medication Entresto®.

Chemical Identity

The fundamental chemical identifiers for this compound are summarized below for quick reference.

| Parameter | Value | Source(s) |

| CAS Number | 1884269-07-1 | [1][2][3] |

| Molecular Formula | C₂₄H₂₅D₄NO₅ | [4][5] |

| Molecular Weight | 415.52 g/mol | [1][3] |

| IUPAC Name | 4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic-2,2,3,3-d4 acid | [2][5] |

| Synonyms | AHU-377-d4, this compound (succinate-D4) | [2] |

The Rationale for Deuteration: Enhancing Bioanalytical Accuracy

In quantitative bioanalysis, particularly using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision.[4] this compound serves this exact purpose in the analysis of Sacubitril and its active metabolite, Sacubitrilat.

Causality of Improved Performance:

The core principle behind the efficacy of a SIL-IS is its near-identical physicochemical properties to the analyte of interest. This compound and Sacubitril exhibit the same extraction recovery, ionization efficiency, and chromatographic retention time.[6] This co-elution and identical behavior during sample preparation and analysis allow this compound to effectively compensate for variations in sample processing and matrix effects, which are common sources of error in bioanalytical methods.[4] Regulatory bodies like the FDA recommend the use of a SIL-IS whenever possible for these reasons.[2] The mass difference of four atomic mass units (due to the four deuterium atoms) allows the mass spectrometer to distinguish between the analyte and the internal standard, ensuring independent and accurate quantification.[7]

Synthesis of this compound: A Strategic Approach

The synthesis of Sacubitril involves the amidation of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester with succinic anhydride.[8] Logically, the preparation of this compound follows the same synthetic route, with the key difference being the use of a deuterated starting material.

The most direct and efficient method for introducing the four deuterium atoms is to utilize Succinic acid-d4 anhydride , which is derived from commercially available Succinic acid-d4.[5][9]

A plausible synthetic pathway is as follows:

-

(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride is treated with a base, such as triethylamine, to yield the free amine.

-

The free amine is then reacted with Succinic acid-d4 anhydride . This reaction forms an amide bond, coupling the deuterated succinate moiety to the Sacubitril precursor.

-

The resulting product is this compound.

This strategic use of a deuterated building block ensures the precise placement of the deuterium labels and avoids isotopic scrambling that could occur with other deuteration methods.

Application in Quantitative Bioanalysis: An Experimental Protocol

The primary application of this compound is as an internal standard for the quantification of Sacubitril and its active metabolite, Sacubitrilat, in biological matrices such as human plasma. This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[10][11]

High-Throughput Quantification of Sacubitrilat in Human Plasma using LC-MS/MS

This protocol outlines a robust method for the analysis of Sacubitrilat, the active metabolite, using Sacubitrilat-d4 as the internal standard. A similar approach can be adapted for Sacubitril itself.

Materials and Reagents:

-

Sacubitrilat (analyte)

-

Sacubitrilat-d4 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Deionized water

-

Human plasma (K2-EDTA)

Step-by-Step Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of Sacubitrilat and Sacubitrilat-d4 in a suitable solvent like methanol or DMSO at a concentration of 1 mg/mL.

-

From these stock solutions, prepare a series of working solutions for calibration standards and quality controls (QCs) by serial dilution in 50:50 acetonitrile:water.

-

Prepare a working solution of the internal standard (Sacubitrilat-d4) at an appropriate concentration (e.g., 50 ng/mL) in the same diluent.

-

-

Sample Preparation (Protein Precipitation):

-

Thaw frozen plasma samples, calibration standards, and QCs at room temperature and vortex to ensure homogeneity.

-

To 50 µL of each plasma sample in a 1.5 mL microcentrifuge tube, add 25 µL of the internal standard working solution.

-

Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Employ a reverse-phase C18 column with a gradient elution using a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for Sacubitrilat and Sacubitrilat-d4.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Apply a weighted (e.g., 1/x²) linear regression to the calibration curve.

-

Determine the concentration of Sacubitrilat in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Bioanalytical Workflow Diagram

Caption: Workflow for the quantification of Sacubitrilat in plasma using this compound.

Conclusion

This compound is a critical reagent for the accurate and precise quantification of Sacubitril and its metabolites in biological matrices. Its synthesis via a deuterated precursor ensures isotopic purity, and its application as an internal standard in LC-MS/MS methods is aligned with regulatory best practices for bioanalytical method validation. This guide provides the foundational knowledge and a practical framework for the effective use of this compound in advancing pharmaceutical research and development.

References

-

Veeprho. This compound | CAS 1884269-07-1. [Link]

-

Acanthus Research. This compound. [Link]

-

ARTIS STANDARDS. This compound. [Link]

-

Axios Research. This compound - CAS - 1884269-07-1. [Link]

-

PubChem. This compound | C24H29NO5 | CID 129010205. [Link]

-

Pharmaffiliates. CAS NO : 1884269-07-1 | Chemical Name : this compound. [Link]

-

Srinivas, G., Unny, V. K. P., Mukkanti, K., & Choudary, B. M. (2013). A facile synthesis of deuterium labeled 2,2-dimethyl-[2H6]-succinic acid and its anhydride. Journal of Labelled Compounds and Radiopharmaceuticals, 56(6), 325–329. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

- Gu, J., Noe, A., Chandra, P., Al-Fayoumi, S., Ligueros-Saylan, M., Sarangapani, R., ... & Howard, D. (2010). Pharmacokinetics and pharmacodynamics of LCZ696, a novel dual-acting angiotensin receptor-neprilysin inhibitor (ARNi). Journal of Clinical Pharmacology, 50(4), 401-414.

-

Ayalasomayajula, S., Langenickel, T., Pal, P., Boggarapu, S., & Sunkara, G. (2017). Clinical Pharmacokinetics of Sacubitril/Valsartan (LCZ696): A Novel Angiotensin Receptor-Neprilysin Inhibitor. Clinical Pharmacokinetics, 56(11), 1361–1375. [Link]

-

van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

- 1. A facile synthesis of deuterium labeled 2,2-dimethyl-[2H6]-succinic acid and its anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. fda.gov [fda.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]

- 8. Sacubitril Sodium synthesis - chemicalbook [chemicalbook.com]

- 9. isotope.com [isotope.com]

- 10. CN104557600A - Preparation method of sacubitril - Google Patents [patents.google.com]

- 11. chemrxiv.org [chemrxiv.org]

Introduction: The Quest for Precision in Bioanalysis

An In-depth Technical Guide: Sacubitril-d4 as an Internal Standard in Bioanalytical Applications

In the landscape of drug development and pharmacokinetics, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive tool for this purpose due to its exceptional sensitivity and selectivity.[1] However, the journey from a raw biological sample to a reliable quantitative result is fraught with potential variability. Factors such as inconsistent sample preparation, instrument drift, and the unpredictable nature of the matrix effect—where co-eluting endogenous components suppress or enhance the analyte's ionization—can compromise data integrity.[2][3]

To navigate these challenges, the use of an internal standard (IS) is not merely a recommendation but a fundamental requirement for robust bioanalysis. An ideal IS acts as a chemical mimic of the analyte, experiencing the same procedural losses and matrix effects. By normalizing the analyte's response to that of the IS, we can correct for these variations and achieve the precision and accuracy demanded by regulatory bodies and sound scientific practice.[4]

This guide provides a comprehensive exploration of this compound, a deuterated stable isotope-labeled internal standard, and its pivotal role in the bioanalysis of Sacubitril. We will delve into the mechanistic rationale for its use, provide field-tested experimental protocols, and offer insights grounded in the principles of regulatory compliance.

The Gold Standard: Why Stable Isotope-Labeled Internal Standards Reign Supreme

While various compounds can be employed as internal standards, stable isotope-labeled (SIL) versions of the analyte, such as deuterated compounds, are universally recognized as the gold standard.[1][5] Regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend their use in quantitative mass spectrometry-based assays.[6][7]

The superiority of a SIL-IS like this compound lies in its near-perfect emulation of the analyte. By replacing specific hydrogen atoms with their heavier, stable isotope deuterium, we create a molecule that is chemically identical to Sacubitril but possesses a distinct, higher mass.[8] This elegant modification provides two critical advantages:

-

Co-elution and Identical Behavior: this compound shares the same physicochemical properties as Sacubitril, including polarity, pKa, and solubility. Consequently, it co-elutes during chromatography and behaves identically during sample extraction, evaporation, and ionization in the mass spectrometer's source.[5]

-

Mass-Based Differentiation: Despite its identical chemical behavior, the mass spectrometer can easily distinguish this compound from the unlabeled analyte based on their mass-to-charge (m/z) ratios.

This combination ensures that any physical loss during sample preparation or any fluctuation in ionization efficiency affects both the analyte and the IS to the same degree. The ratio of their signals, therefore, remains constant and directly proportional to the analyte's concentration, effectively canceling out the analytical variability.[2]

Caption: Internal standard logic diagram.

Understanding the Analyte: Sacubitril and its Active Metabolite

To appreciate the role of this compound, one must first understand the pharmacology of Sacubitril. Sacubitril is a component of the combination drug Sacubitril/valsartan, a cornerstone in the treatment of heart failure.[9][10]

Sacubitril itself is a prodrug, meaning it is administered in an inactive form.[11][12] Following oral administration, it is rapidly absorbed and converted by esterases in the body to its active metabolite, Sacubitrilat (also known as LBQ657).[13][14] It is this active form, Sacubitrilat, that exerts the therapeutic effect by inhibiting the enzyme neprilysin.[15] Neprilysin is responsible for breaking down natriuretic peptides—endogenous substances that help protect the cardiovascular system by promoting vasodilation and reducing sodium and water retention.[12][16] By inhibiting neprilysin, Sacubitrilat increases the levels of these protective peptides, counteracting the pathophysiology of heart failure.[9]

Given that Sacubitril is rapidly converted to Sacubitrilat, bioanalytical methods are often designed to measure both the parent prodrug and the active metabolite to fully characterize the drug's pharmacokinetic profile.[17][18]

Caption: Sacubitril's metabolic activation pathway.

Developing a Robust Bioanalytical Method with this compound

A reliable bioanalytical method is a self-validating system. The following sections outline a proven workflow for the simultaneous quantification of Sacubitril and its active metabolite LBQ657 in human plasma, using this compound and a corresponding IS for the metabolite (e.g., Sacubitrilat-d4).

Experimental Protocol 1: Sample Preparation via Protein Precipitation

This method is chosen for its speed, simplicity, and suitability for high-throughput analysis, making it ideal for clinical studies with large sample numbers.[13]

Rationale: Protein precipitation with a cold organic solvent like acetonitrile efficiently removes the majority of plasma proteins, which can interfere with the analysis and foul the LC system. The internal standard is added at the very beginning to ensure it accounts for any variability throughout the entire process.

Step-by-Step Procedure:

-

Thaw all plasma samples (unknowns, calibration standards, and quality controls) and internal standard working solutions to room temperature.

-

Aliquot 50 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube or a 96-well plate.

-

Add 25 µL of the internal standard working solution (containing this compound and Sacubitrilat-d4) to every tube/well except for blank matrix samples.

-

To precipitate proteins, add 300 µL of ice-cold acetonitrile to each sample.[19]

-

Vortex the mixture vigorously for 10 minutes to ensure complete protein precipitation and analyte extraction.

-

Centrifuge the samples at high speed (e.g., 2,500 x g) for 10 minutes to pellet the precipitated proteins.[13]

-

Carefully transfer 100 µL of the clear supernatant to a new set of tubes or a 96-well plate.

-

Dilute the supernatant with 100 µL of an aqueous solution (e.g., acetonitrile:water 1:1 v/v) to ensure compatibility with the initial mobile phase.[19]

-

Vortex briefly and inject a small volume (e.g., 3-5 µL) into the LC-MS/MS system for analysis.[13]

Caption: Protein precipitation workflow diagram.

Experimental Protocol 2: LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for method development. Optimization is always recommended based on the specific instrumentation available.

Rationale: A reversed-phase C18 column is effective for retaining and separating Sacubitril and Sacubitrilat.[17] A gradient elution with acetonitrile provides the necessary resolving power. The addition of a modifier like formic acid to the mobile phase aids in the protonation of the analytes, which is essential for efficient positive mode electrospray ionization (ESI).[20] Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum specificity and sensitivity.[21]

| Parameter | Recommended Condition | Causality/Expert Insight |

| LC System | UHPLC/HPLC | UHPLC offers faster run times and better resolution. |

| Column | C18 Column (e.g., 2.1 x 50 mm, <3.5 µm) | Industry standard for retaining moderately non-polar compounds like Sacubitril from a biological matrix.[20] |

| Mobile Phase A | 5 mM Ammonium Acetate and 0.1% Formic Acid in Water | Ammonium acetate helps with peak shape and formic acid promotes protonation for positive ESI.[17] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a strong organic solvent for eluting the analytes.[17] |

| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column to ensure sharp peaks without excessive pressure. |

| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |

| Injection Vol. | 3 - 5 µL | Small volume minimizes potential matrix effects and column overload. |

| MS System | Triple Quadrupole Mass Spectrometer | Essential for quantitative analysis using MRM. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for these polar to moderately polar molecules; they readily form [M+H]+ ions.[20] |

Table 1: Recommended LC-MS/MS Starting Conditions

The MRM transitions are the heart of the assay's specificity. The precursor ion is typically the protonated molecule ([M+H]+), and the product ion is a stable, characteristic fragment generated by collision-induced dissociation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale for Transition |

| Sacubitril | 412.2 | 235.1 | Specific fragmentation pattern of the parent drug. |

| This compound (IS) | 416.2 | 235.1 | Mass shift of +4 in precursor; fragment is identical as deuterium is not in the fragmented portion. |

| LBQ657 (Sacubitrilat) | 384.2 | 207.1 | Characteristic fragment of the active metabolite. |

| Valsartan | 436.2 | 291.2 | Included for simultaneous analysis of the combination drug.[17] |

| Valsartan-d3 (IS) | 439.2 | 291.2 | Mass shift of +3 in precursor; identical fragment.[17] |

Table 2: Example MRM Transitions for Sacubitril and Related Analytes Note: Values are illustrative and must be empirically optimized on the specific mass spectrometer used. Data synthesized from published methods.[17][20][21]

Method Validation: A System of Self-Validation

A method is not reliable until it is validated. The protocol must be rigorously tested according to regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guideline, to prove it is fit for purpose.[6][22] The use of this compound is particularly critical for passing the matrix effect and recovery assessments.

| Validation Parameter | Purpose | Typical Acceptance Criteria | How this compound Ensures Success |

| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank matrix should be <20% of LLOQ response. | High specificity of MRM transitions minimizes interferences. |

| Accuracy & Precision | Determine the closeness of measured values to the true value and the reproducibility of measurements. | Accuracy: ±15% of nominal (±20% at LLOQ). Precision: RSD ≤15% (≤20% at LLOQ).[18] | The IS corrects for random and systematic errors during sample prep and injection, tightening precision. |

| Matrix Effect | Assess the impact of the matrix on ionization. | The IS-normalized matrix factor should have an RSD ≤15% across different sources of matrix.[1][2] | As this compound co-elutes and has identical ionization, it experiences the same matrix effects as Sacubitril. The ratio corrects for this suppression/enhancement. |

| Recovery | Measure the efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. | This compound's recovery will mirror that of Sacubitril. The consistent ratio corrects for any extraction inconsistencies. |

| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Analyte concentration should be within ±15% of the nominal concentration. | This compound helps confirm that observed changes are due to analyte degradation and not analytical variability. |

Table 3: Key Bioanalytical Method Validation Parameters

Conclusion: Ensuring Data Integrity with this compound

This compound is more than just a reagent; it is an enabling tool for generating high-quality, defensible bioanalytical data in the development of Sacubitril. By providing a near-perfect mimic of the analyte, it allows researchers to correct for the inherent variabilities of the LC-MS/MS workflow, from sample extraction to ionization. Its use is a hallmark of a robust, well-designed, and regulatory-compliant method. This guide has outlined the fundamental principles, practical protocols, and validation strategies that empower scientists and drug development professionals to leverage this compound effectively, ensuring the integrity and reliability of their pharmacokinetic and clinical data.

References

-

Wikipedia. Sacubitril. [Link]

-

Ni, Y., Zhang, Y., et al. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. SciELO. [Link]

-

ScienceOpen. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. [Link]

-

Tianming Pharmaceutical. Sacubitril Mechanism of Action-How It Treats Heart Failure. [Link]

-

Semantic Scholar. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. [Link]

-

ResearchGate. (2017). What is the main mechanism of action Sacubitril/Valsartan?. [Link]

-

ResearchGate. (2021). Recovery and matrix effect of sacubitril, valsartan and LBQ657 in human plasma. [Link]

-

US Pharmacist. (2016). A New Mechanism of Action in Heart Failure: Angiotensin-Receptor Neprilysin Inhibition. [Link]

-

Frontiers in Cardiovascular Medicine. (2021). Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review. [Link]

-

PubMed. (2024). Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population. [Link]

-

Taylor & Francis Online. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis, 9(14). [Link]

-

ACS Publications. (2022). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]

-

PubMed. (2017). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. [Link]

-

Chromatography Online. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

-

Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

-

PubMed. (2021). Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS. [Link]

-

PubMed. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Ovid. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. [Link]

-

SAGE Journals. (2020). Development and validation of a stability-indicating UHPLC method for Sacubitril/Valsartan complex in the presence of impurities and degradation products. [Link]

-

ScienceDirect. (2015). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. [Link]

-

IJRPS. (2020). SACUBITRIL / VALSARTAN (ENTRESTO): A REVIEW ON DEVELOPMENT OF ANALYTICAL METHODS AND ITS ASSESSMENT IN PURE, BULK FORMULATION, BIOLOGICAL FLUIDS. [Link]

-

ResearchGate. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. [Link]

-

NeuroQuantology. (2018). Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Valsartan Microsphere Dosage Form. [Link]

-

PubMed. (2022). Stability-indicating reversed-phase-HPLC method development and validation for sacubitril/valsartan complex in the presence of impurities and degradation products: Robustness by quality-by-design approach. [Link]

-

YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Taylor & Francis Online. (2010). Bioanalytical Method Validation: Notable Points in The 2009 Draft EMA Guideline and Differences with The 2001 FDA Guidance. [Link]

-

U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

Sources

- 1. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. bioanalysis-zone.com [bioanalysis-zone.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Frontiers | Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review [frontiersin.org]

- 10. japsonline.com [japsonline.com]

- 11. Sacubitril - Wikipedia [en.wikipedia.org]

- 12. tianmingpharm.com [tianmingpharm.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. ijpsm.com [ijpsm.com]

- 15. researchgate.net [researchgate.net]

- 16. A New Mechanism of Action in Heart Failure: Angiotensin-Receptor Neprilysin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. scienceopen.com [scienceopen.com]

- 21. researchgate.net [researchgate.net]

- 22. fda.gov [fda.gov]

The Unseen Anchor: A Technical Guide to the Mechanism of Action of Sacubitril-d4 in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, achieving accuracy and precision is paramount. This is particularly true for potent pharmaceuticals like sacubitril, a neprilysin inhibitor used in the management of heart failure.[1][2][3] Sacubitril is a prodrug, rapidly metabolized to its active form, LBQ657, making the simultaneous quantification of both compounds in biological matrices a critical aspect of pharmacokinetic and bioequivalence studies.[1][4][5][6] This guide delves into the core of a robust analytical methodology: the use of a stable isotope-labeled internal standard, specifically sacubitril-d4, and elucidates its mechanism of action in ensuring the integrity of bioanalytical data.

The Imperative for an Internal Standard in Bioanalysis

Biological matrices such as plasma and serum are inherently complex and variable.[7] Endogenous components can interfere with the ionization of the analyte in the mass spectrometer source, a phenomenon known as the matrix effect, which can lead to ion suppression or enhancement and, consequently, inaccurate quantification.[7][8] Furthermore, variability in sample preparation, such as protein precipitation or liquid-liquid extraction, can introduce inconsistencies in analyte recovery.

To counteract these challenges, a suitable internal standard (IS) is incorporated into the analytical workflow.[9][10] An ideal IS mimics the physicochemical properties of the analyte as closely as possible, ensuring that it experiences similar variations during sample processing and analysis.[7][11] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of stable isotope-labeled internal standards as the gold standard in bioanalytical method validation.[9][12][13][14]

This compound: The Deuterated Doppelgänger

This compound is a deuterated analog of sacubitril, where four hydrogen atoms have been replaced by deuterium atoms.[15] This subtle alteration in mass does not significantly impact the compound's chemical properties.[11] Consequently, this compound exhibits nearly identical behavior to sacubitril during:

-

Extraction: It partitions similarly between aqueous and organic phases in liquid-liquid extraction and has comparable recovery in protein precipitation and solid-phase extraction.[7]

-

Chromatography: It co-elutes with sacubitril under typical reversed-phase liquid chromatography conditions.[11]

-

Ionization: It experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[7][8]

The key difference lies in its mass-to-charge ratio (m/z), which allows the mass spectrometer to distinguish it from the unlabeled analyte.[7][11]

Mechanism of Action: Normalization through Ratiometric Analysis

The fundamental principle behind the use of this compound is ratiometric analysis. A known and constant amount of this compound is added to all samples, including calibration standards, quality control samples (QCs), and the unknown study samples, at the earliest stage of sample preparation.[10]

During analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the instrument measures the peak area responses for both the analyte (sacubitril and/or LBQ657) and the internal standard (this compound). The ratio of the analyte's peak area to the internal standard's peak area is then calculated.

Any variability introduced during the analytical process will, in principle, affect both the analyte and the internal standard to the same extent. For instance, if incomplete extraction leads to a 10% loss of sacubitril, it will also result in a 10% loss of this compound. Similarly, if ion suppression reduces the signal of sacubitril by 20%, the signal of this compound will also be suppressed by 20%. By calculating the ratio of their responses, these variations are effectively canceled out, leading to a normalized and more accurate measurement of the analyte's concentration.

The following diagram illustrates the logical workflow of a typical bioanalytical method employing this compound.

Caption: Bioanalytical workflow for sacubitril using this compound internal standard.

Quantitative Data for Sacubitril Bioanalysis

The following table summarizes typical mass spectrometry parameters used for the quantification of sacubitril, its active metabolite LBQ657, and the deuterated internal standard this compound. These values are crucial for setting up the multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Sacubitril | 412.2 | 266.2 | ESI+ |

| LBQ657 (Sacubitrilat) | 384.2 | 211.1 | ESI+ |

| This compound (IS) | 416.3 | 266.2 | ESI+ |

Note: The specific precursor and product ions may vary slightly depending on the instrument and optimization. It is essential to perform compound tuning to determine the optimal transitions.[16][17][18][19]

Experimental Protocol: A Validated Approach

This section outlines a detailed, step-by-step methodology for the bioanalysis of sacubitril and LBQ657 in human plasma using this compound as an internal standard. This protocol is a synthesis of established methods and adheres to regulatory guidelines.[17][20][21]

1. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve sacubitril, LBQ657, and this compound in methanol or a mixture of acetonitrile and dimethyl sulfoxide (1:9, v/v) to prepare individual stock solutions.[17][21]

-

Working Solutions: Prepare serial dilutions of the sacubitril and LBQ657 stock solutions with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at various concentrations (e.g., LLOQ, LQC, MQC, HQC).[17]

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 600 ng/mL.[21]

2. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of the plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[19]

-

Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.

-

Add 200 µL of acetonitrile to precipitate the plasma proteins.[22][23]

-

Vortex mix for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A C18 column, such as an Ultimate® XB-C18 (2.1 × 50 mm, 3.5 µm), is suitable for separation.[17][20][21]

-

Mobile Phase A: 5 mM ammonium acetate and 0.1% formic acid in water.[17][20][21]

-

Flow Rate: 0.4 mL/min.[21]

-

Gradient Elution: A gradient program is typically used to ensure adequate separation of the analytes from matrix components.

-

-

Mass Spectrometry:

4. Method Validation

The bioanalytical method must be fully validated according to FDA or EMA guidelines.[10][12][13][14] Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

-

Calibration Curve: Demonstrating a linear response over the desired concentration range.

-

Accuracy and Precision: Assessing the closeness of measured values to the nominal concentrations and the reproducibility of the measurements.

-

Matrix Effect: Evaluating the impact of the biological matrix on analyte ionization.

-

Recovery: Determining the efficiency of the extraction process.

-

Stability: Assessing the stability of the analytes under various storage and handling conditions.

The following diagram outlines the key relationships in ensuring a self-validating system.

Caption: Self-validating system through internal standard normalization.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is a cornerstone of robust and reliable bioanalysis for sacubitril and its active metabolite, LBQ657. Its mechanism of action, rooted in the principle of ratiometric analysis, provides an elegant and effective solution to the inherent challenges of variability in sample preparation and matrix effects. By co-eluting and responding to analytical variations in a manner nearly identical to the unlabeled analyte, this compound acts as an unseen anchor, ensuring that the final reported concentrations are both accurate and precise. Adherence to validated protocols and a thorough understanding of this mechanism are essential for generating high-quality data in drug development and clinical research.

References

-

European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

-

European Medicines Agency. Guideline Bioanalytical method validation. [Link]

-

European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say? [Link]

-

Slideshare. Bioanalytical method validation emea. [Link]

-

U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

-

Anonymous. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [Link]

-

U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

-

ResearchGate. Steady-state plasma concentration−time profiles of sacubitril, LBQ657... [Link]

-

Oriental Journal of Chemistry. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review. [Link]

-

International Journal of Pharmaceutical Sciences & Medicine. SACUBITRIL / VALSARTAN (ENTRESTO): A REVIEW ON DEVELOPMENT OF ANALYTICAL METHODS AND ITS ASSESSMENT IN PURE, BULK FORMULATION, B. [Link]

-

Resolve Mass Spectrometry. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

-

American Association for Clinical Chemistry. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? [Link]

-

ScienceDirect. Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. [Link]

-

SciELO. Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. [Link]

-

ResearchGate. Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study | Request PDF. [Link]

-

YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Semantic Scholar. Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study. [Link]

-

ScienceOpen. Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. [Link]

-

Anonymous. Bioanalytical Sample Preparation. [Link]

-

PubMed. Synchronized determination of sacubitril and valsartan with some co-administered drugs in human plasma via UPLC-MS/MS method using solid-phase extraction. [Link]

-

U.S. Food and Drug Administration. 207620Orig1s000. [Link]

-

African Journal of Biomedical Research. In Vitro Analytical Method Development And Validation Of Sacubitril And Valsartan In Rabbit Plasma Using RP-UPLC. [Link]

-

ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]

-

Cal Biochemicals. We can work with clients, who has license from innovator, to develop synthetic process and provide samples, do stability studies and assist in regulatory filing. [Link]

-

Semantic Scholar. Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical. [Link]

-

ResearchGate. Recovery and matrix effect of sacubitril, valsartan and LBQ657 in human plasma. [Link]

-

PubMed. Sacubitril/valsartan: beyond natriuretic peptides. [Link]

-

PubMed. A systematic review and meta-analysis of sacubitril-valsartan in the treatment of ventricular remodeling in patients with heart failure after acute myocardial infarction. [Link]

-

PubMed. Effects of Sacubitril-Valsartan in Patients With Various Types of Heart Failure: A Meta-analysis. [Link]

-

Frontiers. Molecular mechanisms of sacubitril/valsartan in cardiac remodeling. [Link]

-

PubMed. Molecular mechanisms of sacubitril/valsartan in cardiac remodeling. [Link]

Sources

- 1. ijpsm.com [ijpsm.com]

- 2. calbiochemicals.com [calbiochemicals.com]

- 3. Frontiers | Molecular mechanisms of sacubitril/valsartan in cardiac remodeling [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 8. myadlm.org [myadlm.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fda.gov [fda.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ema.europa.eu [ema.europa.eu]

- 14. fda.gov [fda.gov]

- 15. This compound | CAS 1884269-07-1 | LGC Standards [lgcstandards.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. scielo.br [scielo.br]

- 18. Synchronized determination of sacubitril and valsartan with some co-administered drugs in human plasma via UPLC-MS/MS method using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. scienceopen.com [scienceopen.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

Sacubitril-d4: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pivotal Role of Isotopic Labeling in Modern Drug Development

In the landscape of pharmaceutical analysis, stable isotope-labeled internal standards are indispensable tools for ensuring the accuracy and precision of quantitative bioanalytical methods. Sacubitril-d4, a deuterium-labeled analog of the neprilysin inhibitor Sacubitril, exemplifies the importance of this approach. Sacubitril, in combination with valsartan, is a cornerstone therapy for heart failure.[1] The development and regulatory approval of such combination therapies rely on robust pharmacokinetic and bioequivalence studies, where the use of a stable isotope-labeled internal standard like this compound is paramount for mitigating matrix effects and improving analytical accuracy.[2]

This technical guide provides an in-depth exploration of the physical and chemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this essential analytical standard, offering insights into its synthesis, stability, and analytical applications. By understanding the nuances of this compound, researchers can confidently develop and validate robust analytical methods, ultimately contributing to the advancement of cardiovascular medicine.

Physicochemical Properties of this compound

The physicochemical properties of this compound are fundamentally similar to those of its non-deuterated counterpart, Sacubitril. The introduction of four deuterium atoms results in a marginal increase in molecular weight but does not significantly alter its bulk physical properties.

General Properties

A summary of the key identifying and physical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Chemical Name | 4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic-2,2,3,3-d4 acid | |

| Molecular Formula | C₂₄H₂₅D₄NO₅ | |

| Molecular Weight | 415.52 g/mol | |

| CAS Number | 1884269-07-1 | [3] |

| Appearance | Off-White to Pale Yellow Gel or Film | - |

| Storage Temperature | -20°C for long-term storage | - |

Solubility Profile

This compound is reported to be slightly soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol. A comprehensive, quantitative solubility profile is crucial for the preparation of stock solutions and calibration standards in analytical methodologies. The following table provides a general solubility description.

| Solvent | Solubility |

| Chloroform | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble |

Experimental Protocol for Solubility Determination:

A standard isothermal shake-flask method can be employed to determine the quantitative solubility of this compound.

-

Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute appropriately, and analyze the concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Chemical Properties and Stability

The chemical stability of this compound is a critical attribute, particularly for its use as an internal standard where it must remain intact throughout the analytical process. The deuterium labeling on the succinic acid moiety is not expected to significantly alter the inherent reactivity of the molecule compared to Sacubitril.

Isotopic Stability

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect.[6] This enhanced stability of the C-D bond makes this compound an excellent internal standard as it is less susceptible to metabolic cleavage at the labeled positions. However, it is crucial to ensure that there is no back-exchange of deuterium with hydrogen from the surrounding medium. The deuterium atoms in this compound are attached to non-labile carbon atoms, ensuring its isotopic integrity under typical analytical conditions.

Degradation Profile

Forced degradation studies on Sacubitril have revealed its susceptibility to hydrolysis under acidic and basic conditions, as well as to oxidative stress.[7][8] Sacubitril was found to be relatively stable under thermal and photolytic stress.[8]

-

Acidic and Basic Hydrolysis: Sacubitril undergoes degradation in both acidic and basic environments.[7][8]

-

Oxidative Degradation: The molecule is also prone to degradation under oxidative conditions.[7][8]

The primary degradation products identified include Sacubitrilat (the active metabolite formed by the cleavage of the ethyl ester) and other related impurities.[8][9]

Experimental Protocol for Forced Degradation Studies:

To assess the stability of this compound and identify potential degradation products, a forced degradation study can be performed according to ICH guidelines.

-

Stress Conditions:

-

Acidic: 0.1 M HCl at 60°C for a specified time.

-

Basic: 0.1 M NaOH at 60°C for a specified time.

-

Oxidative: 3% H₂O₂ at room temperature for a specified time.

-

Thermal: Dry heat at a specified temperature (e.g., 105°C) for a specified time.

-

Photolytic: Exposure to UV light (e.g., 254 nm) for a specified duration.

-

-

Sample Preparation: Prepare solutions of this compound in the respective stress media.

-

Analysis: At predetermined time points, neutralize the samples (if necessary) and analyze by a stability-indicating HPLC or LC-MS/MS method to quantify the remaining this compound and identify any degradation products.

Synthesis and Isotopic Labeling

The synthesis of this compound involves the introduction of four deuterium atoms into the succinic acid portion of the molecule. This is typically achieved by using a deuterated precursor during the synthesis.

A plausible synthetic route involves the use of deuterated succinic anhydride or a related deuterated building block. The synthesis of Sacubitril itself has been described in the literature, and these methods can be adapted for the preparation of its deuterated analog.[10]

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Methodologies

The primary application of this compound is as an internal standard for the quantification of Sacubitril in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quality Control of this compound

Ensuring the purity and identity of the this compound raw material is crucial for its reliable use as an internal standard. A comprehensive quality control protocol should include the following analyses.[11][12][13]

| Analysis | Method | Purpose |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirms the chemical structure and the presence of deuterium atoms. |

| Chemical Purity | HPLC-UV | Determines the percentage of the main component and quantifies any impurities. |

| Isotopic Purity | Mass Spectrometry | Determines the percentage of the d4 species and the distribution of other isotopic variants. |

| Residual Solvents | Headspace GC-MS | Quantifies any remaining solvents from the synthesis process. |

LC-MS/MS Method for Sacubitril Quantification

A typical LC-MS/MS method for the analysis of Sacubitril in plasma involves protein precipitation followed by chromatographic separation and mass spectrometric detection.

Experimental Protocol for LC-MS/MS Analysis:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma, add an appropriate amount of this compound internal standard solution.

-

Add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex mix and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient elution to separate Sacubitril from other endogenous components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Sacubitril: m/z 412.2 → 234.1

-

This compound: m/z 416.2 → 238.1

-

-

Analytical Workflow Diagram:

Caption: Workflow for the quantification of Sacubitril in plasma using this compound.

Mass Spectral Fragmentation

The mass spectral fragmentation of Sacubitril provides characteristic product ions that are used for its quantification in MRM mode. The fragmentation of this compound follows a similar pattern, with a +4 Da shift in the precursor and corresponding fragment ions containing the deuterium label.

The major fragmentation pathway involves the cleavage of the amide bond and subsequent loss of the succinic acid moiety. The deuteration on the succinic acid part of the molecule leads to a corresponding mass shift in the fragment ions, allowing for clear differentiation from the unlabeled analyte.

Conclusion

This compound is a critical tool in the development and analysis of Sacubitril-containing pharmaceuticals. Its well-characterized physicochemical properties and stability make it an ideal internal standard for robust and reliable bioanalytical methods. This technical guide has provided a comprehensive overview of the key aspects of this compound, from its fundamental properties to its practical application in LC-MS/MS analysis. By leveraging this information, researchers and drug development professionals can enhance the quality and accuracy of their analytical data, contributing to the development of safer and more effective therapies for cardiovascular disease.

References

- Stability-Indicating Reverse Phase HPLC Method Development and Characterization of Degradation Products of Valsartan and Sacubitril by Lc-Qtof-Ms/MS and NMR Studies. Journal of Pharmaceutics and Drug Research.

- ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY. BMANA JOURNAL.

- In-Depth Technical Guide: Sacubitrilat-d4 Certificate of Analysis and Purity Assessment. Benchchem.

- Sacubitril | C24H29NO5 | CID 9811834. PubChem.

- IR spectra (a), mass spectra (b) of sacubitril intact drug (1) and...

- Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades. Catalysis Science & Technology (RSC Publishing).

- This compound | CAS 1884269-07-1. LGC Standards.

- Deuterium in drug discovery: progress, opportunities and challenges. PMC.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- sacubitril | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.

- Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry.

- Novel Crystal Forms of Entresto: A Supramolecular Complex of Trisodium Sacubitril Valsartan Hemi-pentahydr

- Development and Validation for New Analytical Method of Sacubitril and Valsartan. Ijaresm.

- Enhancing the Properties of Natural Products and Other Drugs: Deuterium: A Novel Approach.

- Synthesis of a Precursor to Sacubitril Using Enabling Technologies. PubMed.

- Sacubitril D4 | CAS No- 1884269-07-1. Simson Pharma Limited.

- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences.

- Physicochemical Properties of 2R,4R-Sacubitril: An In-depth Technical Guide. Benchchem.

- Application Note: Characterization of 2R,4R- Sacubitril using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS). Benchchem.

- RP-HPLC Method Development and Validation for the Estimation of Sacubitril and Valsartan in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.

- CN112174798A - Synthesis method of Sacubitril valsartan sodium LCZ696.

- (PDF) Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry.

- 207620Orig1s000.

- In Vitro Analytical Method Development And Validation Of Sacubitril And Valsartan In Rabbit Plasma Using RP-UPLC | African Journal of Biomedical Research.

- This compound | CAS 1884269-07-1. Veeprho.

- (PDF) ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY.

- A Primer of Deuterium in Drug Design. Taylor & Francis Online.

- Synthesis of a Precursor to Sacubitril Using Enabling Technologies | Request PDF.

- Sacubitril. Wikipedia.

- Development and validation of stability indicating chromatographic method for simultaneous estimation of sacubitril and valsarta. SciSpace.

- Sacubitril Impurities Manufacturers & Suppliers. Daicel Pharma Standards.

- Three main advantages potentially provided by deuterated drugs:...

- Deuterated Standards for LC-MS Analysis.

- This compound | CAS 1884269-07-1. LGC Standards.

Sources

- 1. Sacubitril - Wikipedia [en.wikipedia.org]

- 2. veeprho.com [veeprho.com]

- 3. This compound | CAS 1884269-07-1 | LGC Standards [lgcstandards.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Sacubitril | C24H29NO5 | CID 9811834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scitcentral.com [scitcentral.com]

- 8. researchgate.net [researchgate.net]

- 9. bmanaj.org [bmanaj.org]

- 10. Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

A Guide to the Characterization of Sacubitril-d4: Certificate of Analysis and Purity Assessment

Introduction: The Critical Role of Isotopically Labeled Standards in Modern Drug Development

In the landscape of pharmaceutical analysis and clinical pharmacokinetics, precision and accuracy are paramount. The development of drugs like Sacubitril, a neprilysin inhibitor used in combination with valsartan for treating heart failure, relies on rigorous bioanalytical methods to understand its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] Sacubitril is a prodrug, rapidly converted by esterases to its active metabolite, sacubitrilat (LBQ657).[1] To accurately quantify Sacubitril and sacubitrilat in complex biological matrices such as plasma or urine, a reliable internal standard is not just beneficial—it is essential.

This is where Sacubitril-d4, a stable isotope-labeled (SIL) analog of Sacubitril, becomes indispensable. By incorporating four deuterium atoms, this compound is chemically identical to the parent drug but has a distinct, higher molecular weight (415.5 g/mol for d4 vs. 411.5 g/mol for the unlabeled compound).[4][5] This mass difference allows it to be distinguished by a mass spectrometer, while its identical physicochemical properties ensure it behaves just like the unlabeled analyte during sample extraction, chromatography, and ionization.[6][7] The use of a SIL internal standard is the gold standard in quantitative bioanalysis, as it effectively corrects for variability in sample processing and matrix effects, leading to superior accuracy and precision.[6][8][9]